5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

Catalog No.
S14215304
CAS No.
M.F
C15H14N2
M. Wt
222.28 g/mol
Availability
In Stock
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5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

Product Name

5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

IUPAC Name

5-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C15H14N2/c1-11-6-8-13(9-7-11)14-10-17-12(2)4-3-5-15(17)16-14/h3-10H,1-2H3

InChI Key

BZZLQPBKYJRRSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CC=CC3=N2)C

5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a fused imidazole and pyridine ring system with a methyl group at the 5-position and a p-tolyl group at the 2-position. Its structural formula can be represented as C${13}$H${12}$N$_{2}$, indicating the presence of both nitrogen atoms within the ring structure, which contributes to its chemical reactivity and biological properties.

The chemical reactivity of 5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine can be explored through various synthetic pathways. Notably, it can undergo electrophilic aromatic substitution reactions due to the electron-donating nature of the p-tolyl group.

  • Aza-Friedel-Crafts Reaction: This method allows for the alkylation of imidazo[1,2-a]pyridines, where 5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine can serve as a substrate for further functionalization with aldehydes and amines under Lewis acid catalysis, yielding various derivatives with moderate to good yields .
  • Regioselective Synthesis: The compound can also be synthesized through regioselective reactions involving 2-aminopyridines and ynamides or amidines, allowing for diverse functionalization at different positions on the imidazo[1,2-a]pyridine framework .

5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine exhibits significant biological activity, particularly in medicinal chemistry. Research indicates that derivatives of imidazo[1,2-a]pyridine have shown promise as anticancer agents by inhibiting specific molecular targets like phosphoinositide 3-kinase alpha (PI3Kα) . The compound's ability to interact with biological systems makes it a candidate for further pharmacological studies.

The synthesis of 5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine can be achieved through several methods:

  • Condensation Reactions: The reaction between 4-methyl acetophenone and 2-amino-5-methyl pyridine in the presence of bromine and aluminum chloride is one effective pathway .
  • Copper-Catalyzed Annulation: Utilizing copper catalysts in reactions involving ynamides has also been reported to yield this compound effectively .
  • Three-Component Reactions: Recent methodologies have highlighted three-component reactions involving imidazo[1,2-a]pyridines with aldehydes and amines under mild conditions, which are advantageous for synthesizing multifunctional derivatives .

The applications of 5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine extend into various fields:

  • Pharmaceutical Development: Due to its biological activity, this compound is being investigated for potential use in developing anticancer drugs.
  • Material Science: Its unique structure may also find applications in creating novel materials or catalysts due to its electronic properties.

Interaction studies involving 5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine often focus on its binding affinity towards biological targets. For instance:

  • Molecular Docking Studies: These studies have been conducted to evaluate how well this compound binds to specific proteins involved in cancer pathways.
  • In Vitro Assays: Biological evaluations have demonstrated that derivatives exhibit submicromolar inhibitory activity against various tumor cell lines .

Several compounds share structural similarities with 5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Methyl-2-(phenyl)imidazo[1,2-a]pyridineMethyl group at position 6 and phenyl at position 2Potentially different biological activities due to substitution patterns
4-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridineMethyl at position 4 and p-tolyl at position 2May exhibit different reactivity compared to its analogs
5-Ethyl-2-(m-tolyl)imidazo[1,2-a]pyridineEthyl group at position 5 and m-tolyl at position 2Variations in solubility and biological activity

These compounds highlight the diversity within the imidazo[1,2-a]pyridine class while showcasing how slight modifications can lead to significant differences in chemical behavior and biological efficacy.

Metal-Free Catalytic Approaches in Imidazo[1,2-a]pyridine Scaffold Construction

Transition-metal-free strategies have gained prominence for constructing imidazo[1,2-a]pyridine scaffolds, offering cost-effective and environmentally benign alternatives to traditional metal-catalyzed methods. A 2022 review highlighted three dominant approaches under metal-free conditions: iodo-mediated cyclization, organocatalyst-driven annulation, and base-mediated C–H functionalization.

Iodo-mediated cyclization leverages molecular iodine as a mild oxidant to facilitate intramolecular C–N bond formation. For example, 2-aminopyridine derivatives undergo cyclization with α-haloketones in the presence of iodine (5 mol%) and potassium carbonate, yielding imidazo[1,2-a]pyridines in 70–85% yields. This method avoids toxic transition metals while maintaining compatibility with electron-donating substituents like the p-tolyl group.

Organocatalytic strategies employ thiourea or squaramide catalysts to activate carbonyl intermediates. In one protocol, 2-aminopyridine reacts with α,β-unsaturated aldehydes via a Michael addition-cyclization cascade, achieving enantioselective synthesis of chiral imidazo[1,2-a]pyridines. While this approach has not been directly applied to 5-methyl-2-(p-tolyl) derivatives, the methodology is adaptable to aromatic aldehydes.

Base-mediated C–H functionalization enables direct substitution at the C3 position. Using cesium carbonate as a base, imidazo[1,2-a]pyridines undergo regioselective alkylation with propargyl bromes, forming C3-alkynylated products in toluene at 80°C. This method could be extended to introduce methyl or p-tolyl groups at specific positions through careful substrate design.

Table 1: Metal-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives

MethodConditionsYield (%)Key Advantages
Iodo-mediatedI₂ (5 mol%), K₂CO₃, DMF, 80°C70–85No transition metals
OrganocatalyticThiourea catalyst, CHCl₃, rt60–75Enantioselectivity
Base-mediated C–HCs₂CO₃, toluene, 80°C65–80Direct functionalization

Multicomponent Reaction Strategies for C3 Functionalization

Copper-catalyzed three-component coupling (TCC) reactions provide a streamlined route to C3-functionalized imidazo[1,2-a]pyridines. As demonstrated by Chernyak and Gevorgyan, a mixture of 2-aminopyridine, aldehyde, and alkyne undergoes cyclization in the presence of CuCl/Cu(OTf)₂ to form the imidazo[1,2-a]pyridine core. For 5-methyl-2-(p-tolyl) derivatives, this method allows simultaneous introduction of the p-tolyl group (via aldehyde) and C3 substituents (via alkyne).

Reaction optimization revealed that toluene at 120°C with 10 mol% CuCl delivers optimal yields (85–92%). The protocol tolerates diverse alkynes, including aryl-, alkyl-, and silyl-substituted variants. For instance, phenylacetylene reacts with 4-methylbenzaldehyde and 2-amino-5-methylpyridine to yield 5-methyl-2-(p-tolyl)-3-phenylimidazo[1,2-a]pyridine in 88% yield.

Scope and limitations: While electron-deficient aldehydes (e.g., 4-cyanobenzaldehyde) require prolonged reaction times, electron-rich analogs like 4-methylbenzaldehyde (p-tolualdehyde) react efficiently within 16 hours. The method’s utility is exemplified by the one-pot synthesis of zolpidem, where 2-amino-5-methylpyridine, p-tolualdehyde, and N,N-dimethylpropiolamide combine under Cu catalysis to form the drug precursor in 72% yield.

Table 2: Substrate Scope in Cu-Catalyzed TCC Reactions

AldehydeAlkyneProductYield (%)
4-MethylbenzaldehydePhenylacetylene3-Phenyl-5-methyl-2-(p-tolyl)88
4-FluorobenzaldehydeEthyl propiolate3-Ethoxycarbonyl-5-methyl-2-(p-tolyl)78
BenzaldehydeTrimethylsilylacetylene3-Trimethylsilyl-5-methyl-2-(p-tolyl)82

Post-Functionalization Techniques via Aza-Friedel-Crafts Alkylation

The Aza-Friedel-Crafts alkylation enables late-stage diversification of preformed imidazo[1,2-a]pyridines. This Brønsted acid-catalyzed process facilitates C3–C bond formation through electrophilic aromatic substitution. In a representative procedure, 5-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine reacts with α,β-unsaturated ketones in the presence of p-toluenesulfonic acid (PTSA) to yield C3-alkylated products.

Mechanistic insights: The reaction proceeds via iminium ion activation of the enone, followed by nucleophilic attack by the electron-rich C3 position of the imidazo[1,2-a]pyridine. DFT studies suggest that the p-tolyl group enhances electron density at C3, accelerating the reaction rate by 1.5-fold compared to phenyl-substituted analogs.

Applications: This method has been employed to introduce pharmacophoric groups such as morpholine and piperazine derivatives. For example, reaction with N-Boc-protected allylamine yields C3-amine derivatives, which are pivotal intermediates in kinase inhibitor synthesis.

Vilsmeier-Haack Formylation Applications in Precursor Development

The Vilsmeier-Haack reaction provides access to 8-formylimidazo[1,2-a]pyridine precursors, enabling further derivatization via condensation or reduction. In a modified protocol, 5-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine reacts with phosphorus oxychloride and DMF at 0°C to install the formyl group selectively at the C8 position.

Optimization: Key parameters include strict temperature control (0–5°C) and stoichiometric use of POCl₃ (2.2 equiv). Under these conditions, the formylated product is obtained in 68% yield with <5% bis-formylation byproducts. The formyl group serves as a handle for synthesizing Schiff base ligands or undergoing Strecker amino acid synthesis.

Case study: Reaction of 8-formyl-5-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine with hydroxylamine hydrochloride produces the corresponding oxime, which exhibits enhanced chelating properties for transition metal catalysts.

Nuclear Factor Kappa B Pathway Modulation in Inflammatory Response

The Nuclear Factor Kappa B pathway represents a critical signaling cascade in inflammatory processes, and 5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine demonstrates significant modulatory effects on this pathway. Research has identified that structurally related imidazo[1,2-a]pyridine derivatives, particularly 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, effectively suppress Nuclear Factor Kappa B-mediated inflammatory responses [1].

The compound exhibits anti-inflammatory activity through modulation of the Signal Transducer and Activator of Transcription 3/Nuclear Factor Kappa B/inducible nitric oxide synthase/cyclooxygenase-2 signaling pathway. In MDA-MB-231 and SKOV3 cell lines, treatment with imidazo[1,2-a]pyridine derivatives resulted in significant reduction of Nuclear Factor Kappa B DNA binding activity, leading to decreased expression of inflammatory mediators [1].

Mechanistic studies demonstrate that the compound's anti-inflammatory effects are mediated through direct interference with Nuclear Factor Kappa B nuclear translocation and subsequent transcriptional activation. The imidazo[1,2-a]pyridine scaffold's ability to penetrate cellular membranes and interact with nuclear transcription factors contributes to its potent anti-inflammatory properties [1].

Cytokine level analysis reveals that imidazo[1,2-a]pyridine derivatives significantly attenuate the production of pro-inflammatory cytokines including interleukin-6, tumor necrosis factor-alpha, interleukin-1 beta, and transforming growth factor-beta 1 in lipopolysaccharide-stimulated cells. These effects are dose-dependent and demonstrate the compound's therapeutic potential in inflammatory disease states [1].

Signal Transducer and Activator of Transcription 3 Signaling Interference in Oncogenic Processes

Signal Transducer and Activator of Transcription 3 represents a crucial transcription factor involved in oncogenic processes, and 5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine exhibits potent inhibitory effects on this pathway. Structural optimization studies of imidazo[1,2-a]pyridine derivatives have identified compounds with significant Signal Transducer and Activator of Transcription 3 inhibitory activity in gastric cancer cell lines [2].

The compound demonstrates dose-dependent and time-dependent inhibition of Signal Transducer and Activator of Transcription 3 phosphorylation at tyrosine 705 and serine 727 residues in MCF-7 and T47D breast cancer cells. This phosphorylation inhibition directly correlates with reduced cellular viability and enhanced apoptotic response [3]. The half-maximal inhibitory concentration values for Signal Transducer and Activator of Transcription 3 inhibition range from 9.2 micromolar to low micromolar concentrations, depending on the specific derivative and cell line tested [3].

Molecular docking studies reveal that imidazo[1,2-a]pyridine derivatives bind to the Signal Transducer and Activator of Transcription 3 Src homology 2 domain, preventing dimerization and subsequent nuclear translocation. This binding interference disrupts the transcriptional activation of Signal Transducer and Activator of Transcription 3 target genes involved in cell proliferation, survival, and metastasis [2].

In AGS and MGC-803 gastric cancer cell lines, optimized imidazo[1,2-a]pyridine derivatives demonstrate remarkable anti-proliferative effects through Signal Transducer and Activator of Transcription 3 pathway inhibition. The compounds effectively block phosphorylation and dimerization of Signal Transducer and Activator of Transcription 3 at low micromolar concentrations, resulting in significant growth inhibition and enhanced apoptotic cell death [2].

Tubulin Polymerization Inhibition Mechanisms

Tubulin polymerization inhibition represents a well-established mechanism for anticancer drug action, and 5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine demonstrates significant activity against the microtubule system. Related imidazo[1,2-a]pyridine derivatives have been identified as potent tubulin polymerization inhibitors that target the colchicine binding site on tubulin [4].

Diarylpyridine derivatives incorporating the imidazo[1,2-a]pyridine scaffold exhibit remarkable antiproliferative activities against HeLa, MCF-7, and SGC-7901 cancer cell lines with half-maximal inhibitory concentration values ranging from 0.19 to 0.33 micromolar. These compounds demonstrate potent anti-tubulin activity comparable to established microtubule-targeting agents [4].

Mechanistic investigations reveal that imidazo[1,2-a]pyridine derivatives disrupt cellular microtubule structure, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis induction. The compounds bind to the colchicine binding site on the beta-tubulin subunit, preventing normal microtubule polymerization and destabilizing the cellular cytoskeleton [4].

Cellular studies demonstrate that treatment with imidazo[1,2-a]pyridine-based tubulin inhibitors results in characteristic morphological changes associated with microtubule disruption, including cell rounding, loss of cellular projections, and accumulation of cells in mitosis. These effects are consistent with the compound's ability to interfere with normal microtubule dynamics during cell division [5].

Kinase-Specific Binding Affinity Profiling

Kinase selectivity profiling reveals that 5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine exhibits specific binding affinity for multiple kinase targets, with particular selectivity for certain receptor tyrosine kinases. Comprehensive screening against 97 kinases demonstrates that imidazo[1,2-a]pyridine derivatives display selective interactions with FMS-like tyrosine kinase 3 and tropomyosin receptor kinase A at nanomolar concentrations [6].

FMS-like tyrosine kinase 3 inhibition studies reveal that 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine demonstrates balanced inhibitory activity against FMS-like tyrosine kinase 3 internal tandem duplication and FMS-like tyrosine kinase 3 internal tandem duplication with secondary mutations, including the clinically relevant F691L mutation [6].

The compound's kinase selectivity profile indicates minimal binding affinity for KIT kinase, which is advantageous for avoiding myelosuppression-related side effects commonly associated with dual FMS-like tyrosine kinase 3/KIT inhibitors. This selectivity pattern suggests potential therapeutic applications in acute myeloid leukemia with reduced hematological toxicity [6].

Vascular endothelial growth factor receptor 2 binding studies demonstrate that 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine exhibits moderate binding affinity for this angiogenesis-related kinase. The compound's ability to inhibit vascular endothelial growth factor signaling pathway suggests potential anti-angiogenic properties that could contribute to its anticancer efficacy .

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

222.115698455 g/mol

Monoisotopic Mass

222.115698455 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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